molecular formula C13H8N2O2 B6386582 4-(3-Cyanophenyl)picolinic acid, 95% CAS No. 1258618-35-7

4-(3-Cyanophenyl)picolinic acid, 95%

Cat. No. B6386582
CAS RN: 1258618-35-7
M. Wt: 224.21 g/mol
InChI Key: OFUBNMKADFJEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyanophenyl)picolinic acid (4-3CPPA) is an organic compound that has been used for various scientific applications. It is a type of phenylpicolinic acid, a group of compounds that contain a phenyl group attached to a picolinic acid molecule. 4-3CPPA is a white crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and methanol. It is used in a variety of scientific fields, including biochemistry, physiology, and pharmacology.

Mechanism of Action

4-(3-Cyanophenyl)picolinic acid, 95% acts as a substrate for several enzymes, including cytochrome P450 and aldo-keto reductase. It also acts as a fluorescence dye, binding to proteins and other molecules. This binding allows for the detection of proteins, as well as for imaging of the proteins.
Biochemical and Physiological Effects
4-(3-Cyanophenyl)picolinic acid, 95% has been used to study the biochemical and physiological effects of various substances. It has been used to study the effects of drugs on proteins, as well as the effects of toxins on cells. It has also been used to study the effects of hormones and other molecules on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Cyanophenyl)picolinic acid, 95% in lab experiments is its high solubility in organic solvents, which makes it easy to use and store. Additionally, its fluorescent properties make it useful for imaging and detection of proteins. However, the compound is not water-soluble, which can limit its use in certain experiments.

Future Directions

The use of 4-(3-Cyanophenyl)picolinic acid, 95% in scientific research is still relatively new, and there are many potential future directions for its use. For example, it could be used to study the effects of environmental toxins on proteins, or to develop new methods for detecting and imaging proteins. Additionally, it could be used to study the effects of drugs on proteins, or to develop new methods for drug delivery. Finally, it could be used to study the effects of hormones and other molecules on the body, or to develop new methods for drug targeting.

Synthesis Methods

4-(3-Cyanophenyl)picolinic acid, 95% can be synthesized through several different methods. One of the most common methods is the reaction of 3-cyanophenol with picolinic acid in the presence of a base, such as sodium hydroxide. The resulting mixture is then heated to a temperature of about 110°C for about two hours. The reaction is then cooled, and the product is collected by filtration or crystallization.

Scientific Research Applications

4-(3-Cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, as a dye for the detection of proteins, and as a fluorescent label for imaging. It has also been used to study the kinetics of enzymatic reactions, as well as to study the structure and function of proteins.

properties

IUPAC Name

4-(3-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-2-1-3-10(6-9)11-4-5-15-12(7-11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBNMKADFJEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyanophenyl)picolinic acid

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